Ethyl 4-methylvalerate Ethyl 4-methylvalerate Ethyl 4-methylpentanoate, also known as ethyl 4-methylvalerate or ethyl isocaproate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Ethyl 4-methylpentanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Ethyl 4-methylpentanoate has been detected in multiple biofluids, such as feces and urine. Within the cell, ethyl 4-methylpentanoate is primarily located in the cytoplasm. Ethyl 4-methylpentanoate exists in all eukaryotes, ranging from yeast to humans. Ethyl 4-methylpentanoate has a fruity taste.
Ethyl 4-methylpentanoate is a fatty acid ester.
Brand Name: Vulcanchem
CAS No.: 25415-67-2
VCID: VC21222413
InChI: InChI=1S/C8H16O2/c1-4-10-8(9)6-5-7(2)3/h7H,4-6H2,1-3H3
SMILES: CCOC(=O)CCC(C)C
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol

Ethyl 4-methylvalerate

CAS No.: 25415-67-2

Cat. No.: VC21222413

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-methylvalerate - 25415-67-2

Specification

Description Ethyl 4-methylpentanoate, also known as ethyl 4-methylvalerate or ethyl isocaproate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Ethyl 4-methylpentanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Ethyl 4-methylpentanoate has been detected in multiple biofluids, such as feces and urine. Within the cell, ethyl 4-methylpentanoate is primarily located in the cytoplasm. Ethyl 4-methylpentanoate exists in all eukaryotes, ranging from yeast to humans. Ethyl 4-methylpentanoate has a fruity taste.
Ethyl 4-methylpentanoate is a fatty acid ester.
CAS No. 25415-67-2
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name ethyl 4-methylpentanoate
Standard InChI InChI=1S/C8H16O2/c1-4-10-8(9)6-5-7(2)3/h7H,4-6H2,1-3H3
Standard InChI Key OFQRUTMGVBMTFQ-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(C)C
Canonical SMILES CCOC(=O)CCC(C)C
Boiling Point 163.0 °C

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